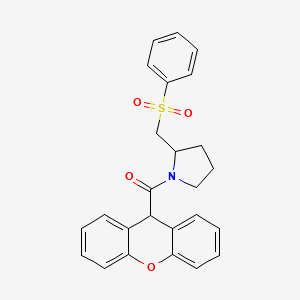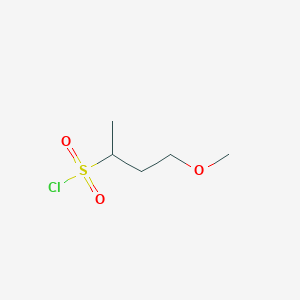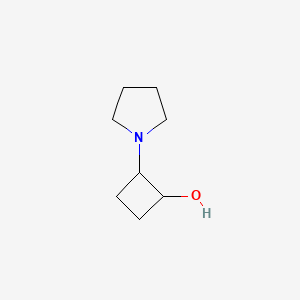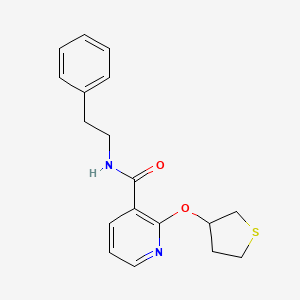
N-phenethyl-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-phenethyl-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide is a chemical compound that has garnered attention in scientific research due to its potential biological activity and applications in various fields. This compound is characterized by the presence of a nicotinamide moiety linked to a tetrahydrothiophene ring via an ether linkage, and a phenethyl group attached to the nitrogen atom of the nicotinamide.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenethyl-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide typically involves the following steps:
Formation of the Tetrahydrothiophene Ring: The tetrahydrothiophene ring can be synthesized through the hydrogenation of thiophene using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas.
Ether Formation: The tetrahydrothiophene is then reacted with 2-hydroxy-nicotinamide in the presence of a base such as potassium carbonate (K2CO3) to form the ether linkage.
Phenethyl Group Attachment: Finally, the phenethyl group is introduced by reacting the intermediate with phenethylamine under suitable conditions, often using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the hydrogenation step and automated systems for the coupling reactions to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-phenethyl-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide can undergo various chemical reactions, including:
Oxidation: The tetrahydrothiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride (SnCl2) or iron powder in acidic conditions.
Substitution: The phenethyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: SnCl2, iron powder
Substitution: HNO3, Br2
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Nitro derivatives, halogenated compounds
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with unique properties.
Biology: The compound has shown potential as a bioactive molecule with applications in studying cellular processes and signaling pathways.
Medicine: Research has indicated its potential as a therapeutic agent, particularly in the development of drugs targeting specific biological pathways.
Industry: It can be used in the formulation of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of N-phenethyl-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide involves its interaction with specific molecular targets and pathways. The nicotinamide moiety is known to play a role in cellular energy metabolism and DNA repair, while the tetrahydrothiophene ring may contribute to its bioactivity by modulating redox reactions and interacting with cellular proteins. The phenethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(methylthio)phenyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide
- N-(thiophen-2-yl)nicotinamide derivatives
Uniqueness
N-phenethyl-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide is unique due to the presence of the phenethyl group, which can enhance its bioactivity and specificity compared to other similar compounds. The combination of the nicotinamide moiety and the tetrahydrothiophene ring also provides a distinct structural framework that can be further modified to optimize its properties for various applications.
Properties
IUPAC Name |
N-(2-phenylethyl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S/c21-17(19-11-8-14-5-2-1-3-6-14)16-7-4-10-20-18(16)22-15-9-12-23-13-15/h1-7,10,15H,8-9,11-13H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIWCMOAHHMWXIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1OC2=C(C=CC=N2)C(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-tert-butyl-3-({3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}oxy)azetidine](/img/structure/B2818977.png)
![6-CHLORO-3-(THIOMORPHOLINE-4-CARBONYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]QUINOLIN-4-AMINE](/img/structure/B2818979.png)
![4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-(4'-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamido}-3,3'-dimethyl-[1,1'-biphenyl]-4-yl)benzamide](/img/structure/B2818982.png)
![N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]-4-(propan-2-yloxy)benzamide](/img/structure/B2818983.png)
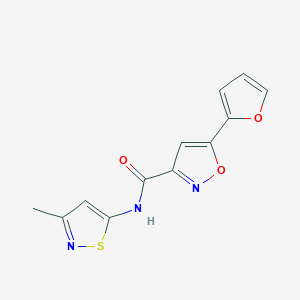
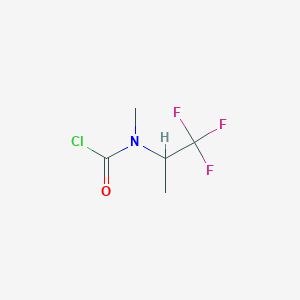
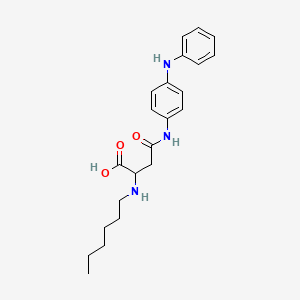

![{[1-ethyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}(methyl)amine](/img/structure/B2818991.png)
![2-((4-methyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2818994.png)
![6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl acetate](/img/structure/B2818995.png)
